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molecular formula C8H12O3 B141377 Ethyl 3-cyclopropyl-3-oxopropanoate CAS No. 24922-02-9

Ethyl 3-cyclopropyl-3-oxopropanoate

Cat. No. B141377
M. Wt: 156.18 g/mol
InChI Key: LFSVADABIDBSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157040

Procedure details

To a stirred solution of 23.8 g ethyl hydrogen malonate (180 mmoles) in 350 mL of dry THF, and cooled to -75° C. under nitrogen atmosphere, was added dropwise 145 mL of 2.5M n-butyllithium in hexane (363 mmoles), keeping the temperature below -55° C. The resultant suspension was warmed to ca. 0° C. and held at 0° to 10° C. for 20 minutes; it was then recooled to ←70° C. and cyclopropanecarbonyl chloride (10.0 mL, 11.5 g, 109 mmoles) was added dropwise. with stirring, maintaining the temperature below -60° C. It was then warmed to room temperature, diluted with 300 mL of ether, and carefully treated, with stirring, with 25 mL of concentrated hydrochloric acid in 200 mL of water. The phases were separated, the organic phase was washed once with water, and the aqueous phases were combined. The aqueous phases were extracted three times with ether, the ether phases combined, washed once with water, and combined with the original organic phase. Finally, the entire organic phase was washed once with saturated aqueous NaHCO3, dried over MgSO4, and the ether evaporated to give 14.9 g crude product. Distillation under reduced pressure gave 9.8 g final product, bp 88°-92° C./5 mm Hg. (Lit. 90°-95° C./4 mm Hg).
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
363 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([OH:5])=O.C([Li])[CH2:11][CH2:12][CH3:13].CCCCCC.C1(C(Cl)=O)CC1.Cl>C1COCC1.CCOCC.O>[CH:11]1([C:3](=[O:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
363 mmol
Type
reactant
Smiles
CCCCCC
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -55° C
CUSTOM
Type
CUSTOM
Details
to ←70° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -60° C
ADDITION
Type
ADDITION
Details
carefully treated
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed once with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted three times with ether
WASH
Type
WASH
Details
washed once with water
WASH
Type
WASH
Details
Finally, the entire organic phase was washed once with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the ether evaporated
CUSTOM
Type
CUSTOM
Details
to give 14.9 g crude product
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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